molecular formula C13H14BNO3 B3060240 2-Benzyloxy-5-methylpyridine-3-boronic acid CAS No. 2096330-16-2

2-Benzyloxy-5-methylpyridine-3-boronic acid

Cat. No.: B3060240
CAS No.: 2096330-16-2
M. Wt: 243.07
InChI Key: NVGSTMYZWMKVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloxy-5-methylpyridine-3-boronic acid: is an organoboron compound with the molecular formula C13H14BNO3. It is a derivative of pyridine, featuring a boronic acid group at the 3-position, a benzyloxy group at the 2-position, and a methyl group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-5-methylpyridine-3-boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Benzyloxy-5-methylpyridine-3-boronic acid is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also investigated for its potential therapeutic properties .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .

Comparison with Similar Compounds

  • 2-Benzyloxy-3-methylpyridine-5-boronic acid
  • 2-(Benzyloxy)-5-pyrimidinylboronic acid
  • 2-Benzyloxy-5-methylpyridine-3-boronic ester

Uniqueness: 2-Benzyloxy-5-methylpyridine-3-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its benzyloxy group provides additional stability and functionalization options compared to similar compounds .

Properties

IUPAC Name

(5-methyl-2-phenylmethoxypyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO3/c1-10-7-12(14(16)17)13(15-8-10)18-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGSTMYZWMKVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCC2=CC=CC=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198604
Record name Boronic acid, B-[5-methyl-2-(phenylmethoxy)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096330-16-2
Record name Boronic acid, B-[5-methyl-2-(phenylmethoxy)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096330-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[5-methyl-2-(phenylmethoxy)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyloxy-5-methylpyridine-3-boronic acid
Reactant of Route 2
Reactant of Route 2
2-Benzyloxy-5-methylpyridine-3-boronic acid
Reactant of Route 3
Reactant of Route 3
2-Benzyloxy-5-methylpyridine-3-boronic acid
Reactant of Route 4
Reactant of Route 4
2-Benzyloxy-5-methylpyridine-3-boronic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Benzyloxy-5-methylpyridine-3-boronic acid
Reactant of Route 6
2-Benzyloxy-5-methylpyridine-3-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.